Bienvenue dans la boutique en ligne BenchChem!

Fedotozine tartrate

Opioid receptor pharmacology Gastrointestinal motility Radioligand binding

Fedotozine tartrate (JO-1196, CAS 133267-27-3) is the crystalline D-(−)-tartrate salt of the arylacetamide-derived, peripherally restricted κ1-opioid receptor agonist fedotozine. It was advanced to Phase III clinical trials for irritable bowel syndrome (IBS) and functional dyspepsia before development was discontinued.

Molecular Formula C26H37NO10
Molecular Weight 523.6 g/mol
CAS No. 133267-27-3
Cat. No. B147779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFedotozine tartrate
CAS133267-27-3
Molecular FormulaC26H37NO10
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-;1-,2-/m00/s1
InChIKeyDBDCBFOPBBFVQC-NNFXRGIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fedotozine Tartrate (CAS 133267-27-3) — A Peripherally Selective κ1-Opioid Agonist for Gastrointestinal Research


Fedotozine tartrate (JO-1196, CAS 133267-27-3) is the crystalline D-(−)-tartrate salt of the arylacetamide-derived, peripherally restricted κ1-opioid receptor agonist fedotozine [1]. It was advanced to Phase III clinical trials for irritable bowel syndrome (IBS) and functional dyspepsia before development was discontinued [2]. The tartrate salt provides a well‑characterized solid form (mp 147 °C, [α]D25 +14.5°) suitable for precise analytical and in‑vivo dosing, distinguishing it from the free‑base oil [1].

Why Peripheral κ-Agonists Cannot Be Interchanged: The Case for Fedotozine Tartrate


Peripheral κ‑opioid receptor agonists share a common target but diverge markedly in receptor‑subtype selectivity, diuretic activity, discriminative‑stimulus profile, and non‑opioid smooth‑muscle effects. Fedotozine tartrate displays a κ1a‑preferring profile, lacks the class‑typical diuretic response, and fails to substitute for either μ or κ agonists in drug‑discrimination assays [1][2]. Consequently, substituting fedotozine with asimadoline, trimebutine, or prototypical κ agonists such as U‑50488 would fundamentally alter experimental readouts in visceral pain, motility, and behavioural pharmacology studies.

Fedotozine Tartrate — Quantifiable Differentiation Evidence vs. Closest Analogues


Higher κ‑Opioid Receptor Selectivity Relative to Trimebutine in Canine Ileum

In competitive [³H]diprenorphine binding assays using canine ileum myenteric‑plexus membranes, fedotozine (JO‑1196) displayed a relative affinity for κ‑opioid receptors of 0.52, compared with 0.26 for trimebutine, representing an ≈2‑fold greater κ preference [1]. Concomitantly, its relative μ affinity was 0.25 (vs. 0.44 for trimebutine) and δ affinity 0.22 (vs. 0.30), confirming a distinct selectivity fingerprint.

Opioid receptor pharmacology Gastrointestinal motility Radioligand binding

Absence of Diuretic Effect Sets Fedotozine Apart from Prototypical κ‑Agonists

In the conscious hydrated rat, fedotozine (0.1–30 mg/kg s.c.) produced no alteration in water diuresis, whereas seven reference κ‑agonists—U‑50,488H (0.25–10 mg/kg), bremazocine (0.3–30 µg/kg), CI‑977 (1–1000 µg/kg), tifluadom, (−)-cyclazocine, PD 117,302, and U‑69,593—all induced significant water diuresis [1]. Fedotozine also failed to modify the diuretic response to U‑50,488H, indicating an atypical κ‑receptor interaction that spares diuresis‑regulating subtypes.

Renal pharmacology κ‑Opioid receptor subtypes In‑vivo diuresis model

Distinct Discriminative‑Stimulus Profile: No Substitution for μ or κ Agonist Cues

In rats trained to discriminate the κ‑agonist U50,488 (3 mg/kg i.p.) or the μ‑agonist morphine (5 mg/kg i.p.) from saline, fedotozine (1–10 mg/kg i.p.) failed to substitute for either training drug [1]. By contrast, CI‑977 fully generalized to the U50,488 cue, and fentanyl fully generalized to the morphine cue, confirming that fedotozine generates a discriminative‑stimulus state distinct from classical μ and κ opioid interoceptive cues.

Drug discrimination Abuse liability assessment Behavioural pharmacology

Direct, Non‑Opioid Intestinal Smooth‑Muscle Contraction Contrasts with Inactive κ‑Agonist U‑50488

On isolated longitudinal smooth‑muscle cells from guinea‑pig ileum, fedotozine (1 nM–1 µM) evoked concentration‑dependent contraction reaching a maximum comparable to acetylcholine, whereas the selective κ‑agonist U‑50488 (0.1 pM–100 nM) produced no contraction [1]. The fedotozine contractile response was insensitive to naloxone (0.1–1 µM), demonstrating a κ‑receptor‑independent mechanism of action.

Gastrointestinal motility Smooth muscle pharmacology Non‑opioid mechanisms

Clinical Superiority over Placebo in IBS Abdominal Pain vs. Asimadoline’s Lack of Subjective Improvement

In a 238‑patient, multicenter, double‑blind RCT, fedotozine 30 mg TID significantly reduced maximal daily abdominal pain (P = 0.01), mean daily pain (P = 0.007), and bloating (P = 0.02) vs. placebo over 6 weeks [1]. A 2023 systematic review directly contrasted these findings with asimadoline, concluding that asimadoline ‘showed no significant subjective improvements’ while fedotozine was superior to placebo in abdominal pain and bloating [2].

Irritable bowel syndrome Visceral pain Clinical trial evidence

Fedotozine Tartrate — Evidence‑Backed Application Scenarios for Scientific and Industrial Use


In‑Vivo Visceral Pain Research Requiring a Diuresis‑Neutral κ‑Opioid Agonist

Fedotozine tartrate’s lack of diuretic effect, demonstrated against a panel of seven κ‑agonists in the hydrated‑rat model [1], makes it the κ‑ligand of choice for visceral‑pain experiments where fluid‑balance alterations could confound behavioural or physiological endpoints.

Drug‑Discrimination and Abuse‑Liability Studies Demanding μ/κ Dissociation

Because fedotozine fails to substitute for either μ (morphine) or κ (U50,488) training cues in standard two‑lever discrimination paradigms [1], it serves as a critical comparator for isolating μ‑ and κ‑mediated interoceptive effects in CNS pharmacology and regulatory abuse‑liability screening.

Gastrointestinal Motility Research Exploiting Dual κ‑Opioid and Non‑Opioid Contractile Activity

Fedotozine’s direct, naloxone‑insensitive contractile effect on intestinal smooth muscle, contrasting with the inertness of the canonical κ‑agonist U‑50488 [1], enables dissection of opioid‑dependent and ‑independent mechanisms governing gut motility.

Translational IBS Pharmacology Leveraging a Clinically Validated Reference Compound

With placebo‑controlled evidence of significant abdominal‑pain relief in IBS patients (P = 0.01) [1], and a systematic‑review‑noted advantage over asimadoline in subjective symptom improvement [2], fedotozine offers a clinically anchored reference standard for preclinical‑to‑clinical translation in functional GI drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fedotozine tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.